molecular formula C22H20N6O4S B2674225 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 896308-10-4

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2674225
CAS No.: 896308-10-4
M. Wt: 464.5
InChI Key: SWHWYZBSOXEYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds related to "2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide" have been explored for their potential in drug development and synthesis methodologies. For instance, the synthesis and in vivo evaluation of certain acetamide derivatives as imaging probes for receptors indicate advancements in diagnostic approaches J. Prabhakaran et al., 2006. Similarly, the development of antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles showcases the therapeutic potential of these compounds D. Sowmya et al., 2017.

Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives highlights the importance of hydrogen bonding in the self-assembly process and demonstrates significant antioxidant activity K. Chkirate et al., 2019. This indicates potential applications in developing antioxidant agents.

Novel Synthetic Pathways

The synthesis of 1,5-disubstituted 1,2,3-triazole via a metal-free multi-component reaction presents a novel approach to constructing heterocyclic compounds, which could be relevant for the synthesis of compounds with similar structures to "this compound" V. Vo, 2020.

Enzyme Inhibitory Activities

Compounds synthesized following both conventional and microwave-assisted protocols, similar in structure to the compound , have been evaluated for their enzyme inhibitory activities, demonstrating potential in therapeutic applications N. Virk et al., 2018.

Anticancer Evaluation

The synthesis and anticancer evaluation of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives reveal the importance of such compounds in the search for effective cancer treatments O. Bekircan et al., 2008.

Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-32-19-10-4-16(5-11-19)14-20-24-25-22(27(20)26-12-2-3-13-26)33-15-21(29)23-17-6-8-18(9-7-17)28(30)31/h2-13H,14-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHWYZBSOXEYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.